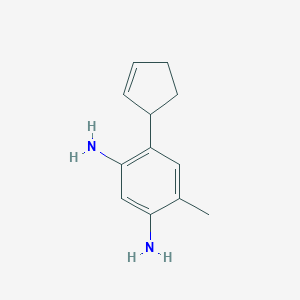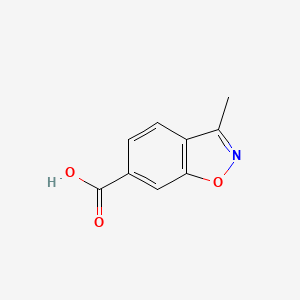
3-methyl-1,2-benzoxazole-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-methyl-1,2-benzoxazole-6-carboxylic acid is a heterocyclic aromatic compound that belongs to the benzoxazole family. This compound is characterized by a benzene ring fused to an oxazole ring, with a carboxylic acid group at the 6th position and a methyl group at the 3rd position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1,2-benzoxazole-6-carboxylic acid typically involves the cyclization of 2-aminophenol with appropriate carboxylic acid derivatives. One common method includes the reaction of 2-aminophenol with methyl 3-amino-4-hydroxybenzoate under oxidative conditions . The reaction is catalyzed by lead tetraacetate in ethanol, followed by the addition of sodium hydroxide solution . The reaction mixture is then heated under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic systems to enhance yield and efficiency. For instance, the use of magnetic solid acid nanocatalysts has been reported to facilitate the synthesis of benzoxazole derivatives with high yields . These catalysts can be easily separated and reused, making the process more sustainable and cost-effective.
化学反応の分析
Types of Reactions
3-methyl-1,2-benzoxazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce benzoxazole alcohols or aldehydes. Substitution reactions can introduce various functional groups into the benzoxazole scaffold, leading to a wide range of derivatives .
科学的研究の応用
3-methyl-1,2-benzoxazole-6-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of functional materials, such as dyes and polymers.
作用機序
The mechanism of action of 3-methyl-1,2-benzoxazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The compound’s anticancer effects are linked to its capacity to induce apoptosis in cancer cells by increasing intracellular reactive oxygen species (ROS) levels and decreasing mitochondrial membrane potential .
類似化合物との比較
Similar Compounds
- 2-methyl-1,3-benzoxazole-6-carboxylic acid
- 1,3-benzoxazole-6-carboxylic acid
- 2-phenylbenzoxazole
Uniqueness
3-methyl-1,2-benzoxazole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3rd position and the carboxylic acid group at the 6th position enhances its reactivity and biological activity compared to other benzoxazole derivatives .
特性
分子式 |
C9H7NO3 |
|---|---|
分子量 |
177.16 g/mol |
IUPAC名 |
3-methyl-1,2-benzoxazole-6-carboxylic acid |
InChI |
InChI=1S/C9H7NO3/c1-5-7-3-2-6(9(11)12)4-8(7)13-10-5/h2-4H,1H3,(H,11,12) |
InChIキー |
LSHMEBZXWVZFLD-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC2=C1C=CC(=C2)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
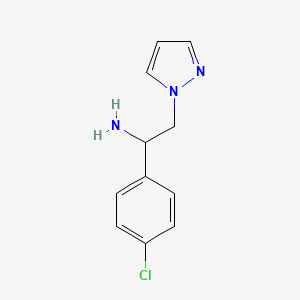
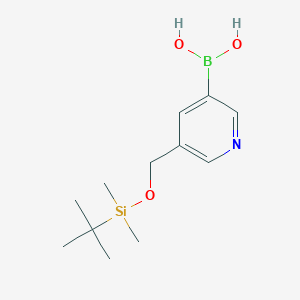
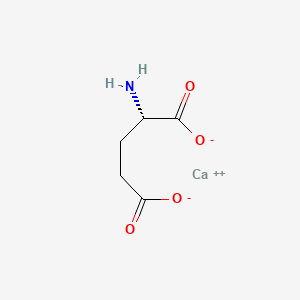
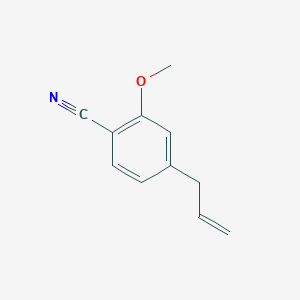
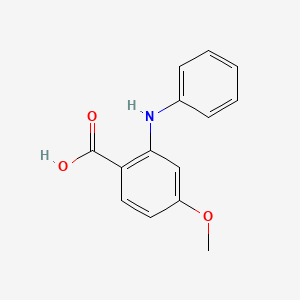
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B8731828.png)
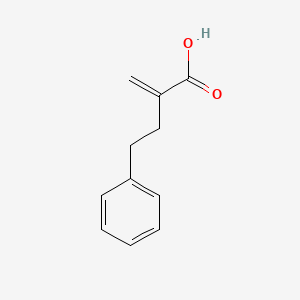
![2,3-Dimethyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B8731856.png)
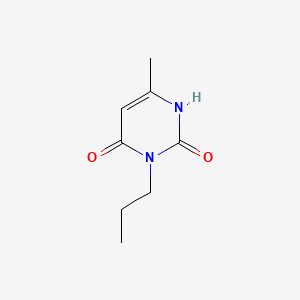
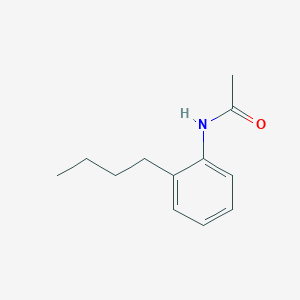
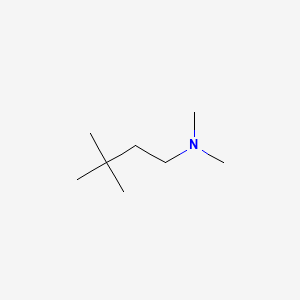
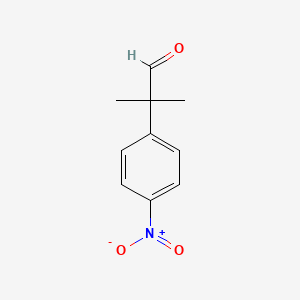
![3-(sec-Butyl)-2-ethylpyrazolo[1,5-a]pyridine](/img/structure/B8731887.png)
